molecular formula C9H11ClF2N2O B1527942 N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride CAS No. 1311317-04-0

N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride

Cat. No.: B1527942
CAS No.: 1311317-04-0
M. Wt: 236.64 g/mol
InChI Key: CHJWJRMPZUSSJF-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride” likely contains an amide group (CONH2) attached to a benzene ring with two fluorine atoms at the 2nd and 6th positions. It also has an aminoethyl group (NH2CH2CH2) attached to the nitrogen of the amide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure would likely show the benzene ring at the center, with the amide group and the two fluorine atoms attached. The aminoethyl group would be connected to the amide nitrogen .


Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. The amino group might undergo reactions such as acylation or alkylation. The amide group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide and amino groups) would influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some similar compounds are known to inhibit certain enzymes .

Safety and Hazards

As with any chemical compound, handling “N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in areas such as medicinal chemistry, materials science, or as a building block for more complex molecules .

Properties

IUPAC Name

N-(2-aminoethyl)-2,6-difluorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O.ClH/c10-6-2-1-3-7(11)8(6)9(14)13-5-4-12;/h1-3H,4-5,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJWJRMPZUSSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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